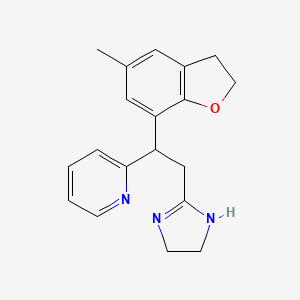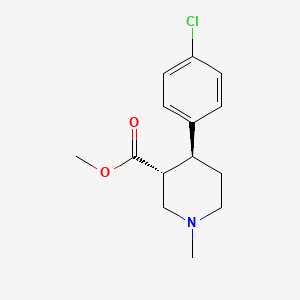![molecular formula C21H25N3O5 B1251616 (1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione](/img/structure/B1251616.png)
(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione is a complex organic compound belonging to the isoquinoline family. It is characterized by its intricate molecular structure, which includes multiple rings and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[1110002,603,2107,12014,18019,23]tricosa-7(12),9-diene-8,11-dione typically involves multi-step organic reactionsCommon reagents used in these steps include methoxy groups, dimethyl groups, and various nitrogen-containing compounds .
Industrial Production Methods
Industrial production of (1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione is often carried out through fermentation processes using specific strains of Streptomyces bacteria. These bacteria are cultured under controlled conditions to produce the compound in significant quantities. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, pressures, and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological macromolecules.
Medicine: Investigated for its potential antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione involves its interaction with specific molecular targets within cells. It is known to inhibit bacterial DNA synthesis, which makes it an effective antibacterial agent. The compound binds to bacterial DNA and interferes with its replication, ultimately leading to cell death. This mechanism is particularly effective against gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione is similar to other compounds in the isoquinoline family, such as quinocarcins, cyanocyclins, and saframycin A. it is more closely related to naphthyridinomycin in terms of its chemical structure and biological activity. What sets this compound apart is its higher stability and broader spectrum of antibacterial activity .
List of Similar Compounds
- Quinocarcins
- Cyanocyclins
- Saframycin A
- Naphthyridinomycin
Eigenschaften
Molekularformel |
C21H25N3O5 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione |
InChI |
InChI=1S/C21H25N3O5/c1-8-17(25)13-12(18(26)19(8)27-3)11-7-29-21-10-6-9-14(22(10)2)16(24(11)21)15(13)23-4-5-28-20(9)23/h9-11,14-16,20-21H,4-7H2,1-3H3/t9?,10?,11?,14-,15-,16-,20-,21-/m1/s1 |
InChI-Schlüssel |
XJCIPQDWRFBBCW-SOJVVFKOSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=C(C1=O)[C@@H]3[C@H]4[C@H]5C(CC(N5C)[C@@H]6N4C2CO6)[C@@H]7N3CCO7)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C6N4C2CO6)C7N3CCO7)OC |
Synonyme |
bioxalomycin beta2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



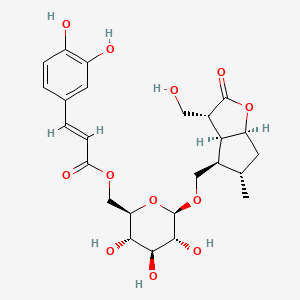
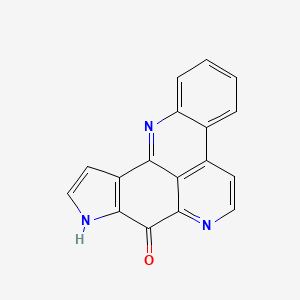
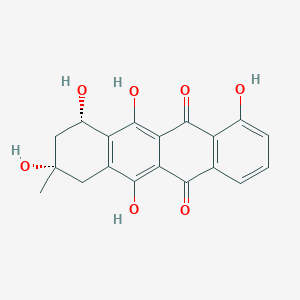

![[(1R,4S,5S,12R,15S,16S)-16-[(2R)-2-hydroxy-2-phenylacetyl]oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1251541.png)

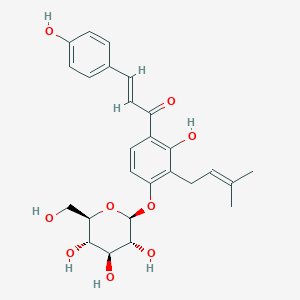

![1-Phenyl-1,4-epoxy-1h,4h-naphtho[1,8-de][1,2]dioxepin](/img/structure/B1251546.png)

